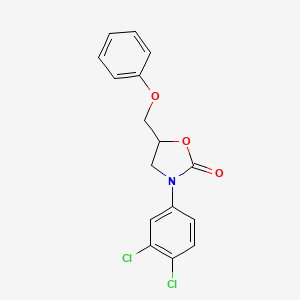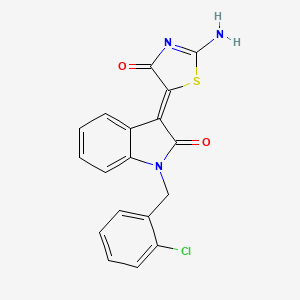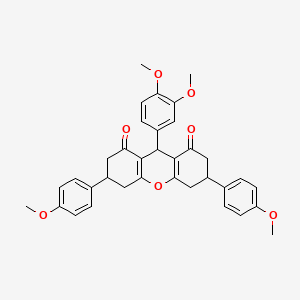
3-(3,4-dichlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dichlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one, also known as linezolid, is a synthetic antibiotic that belongs to the oxazolidinone class. It was first approved by the FDA in 2000 for the treatment of infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Linezolid is a potent antibiotic that has been widely used in clinical practice due to its broad-spectrum activity and low toxicity.
Mechanism of Action
Linezolid exerts its antibacterial activity by inhibiting bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the initiation complex and inhibiting the elongation of the peptide chain. This results in the inhibition of bacterial protein synthesis and ultimately leads to bacterial cell death.
Biochemical and Physiological Effects
Linezolid has been shown to have low toxicity and is generally well-tolerated by patients. However, it can cause adverse effects such as thrombocytopenia, anemia, and peripheral neuropathy. Linezolid has also been shown to have interactions with other drugs, including selective serotonin reuptake inhibitors (SSRIs) and monoamine oxidase inhibitors (MAOIs).
Advantages and Limitations for Lab Experiments
Linezolid has several advantages for use in laboratory experiments. It has a broad-spectrum activity against Gram-positive bacteria, making it useful for studying the mechanisms of bacterial resistance. It is also relatively stable and can be easily synthesized in large quantities. However, 3-(3,4-dichlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one has limitations in that it is not effective against Gram-negative bacteria and has limited activity against anaerobic bacteria.
Future Directions
There are several future directions for research on 3-(3,4-dichlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one. One area of interest is the development of new analogs with improved activity against resistant strains of bacteria. Another area of research is the use of 3-(3,4-dichlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one in combination with other antibiotics to enhance its efficacy. Additionally, there is interest in studying the immunomodulatory effects of 3-(3,4-dichlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one and its potential use in the treatment of inflammatory diseases.
Synthesis Methods
Linezolid is synthesized through a multi-step process that involves the reaction of 3,4-dichloroaniline with 2-hydroxyethyl phenyl ether to form an intermediate. The intermediate is then reacted with chloroacetyl chloride to form the chlorinated oxazolidinone ring. The final step involves the reaction of the chlorinated oxazolidinone with sodium hydroxide to form 3-(3,4-dichlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one.
Scientific Research Applications
Linezolid has been extensively studied for its antimicrobial activity against Gram-positive bacteria. It has been shown to be effective against a wide range of pathogens, including MRSA, VRE, Streptococcus pneumoniae, and Enterococcus faecalis. In addition to its antibacterial activity, 3-(3,4-dichlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one has also been shown to have anti-inflammatory and immunomodulatory effects.
properties
IUPAC Name |
3-(3,4-dichlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c17-14-7-6-11(8-15(14)18)19-9-13(22-16(19)20)10-21-12-4-2-1-3-5-12/h1-8,13H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFGDXKXOVFESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)Cl)Cl)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-formyl-2-methoxyphenyl 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5140394.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide](/img/structure/B5140395.png)

![N-benzyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline](/img/structure/B5140407.png)


![2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5140426.png)
![N-[2-(tert-butylthio)ethyl]-4-methylbenzamide](/img/structure/B5140450.png)
![diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate](/img/structure/B5140451.png)
![2-[2-(isopropylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5140458.png)
![tetrahydro-2-furanylmethyl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5140463.png)
![N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B5140483.png)
![4-[(2-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5140493.png)